Tri(pent-4-en-1-yl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
62269-18-5 |
|---|---|
Molecular Formula |
C15H27P |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
tris(pent-4-enyl)phosphane |
InChI |
InChI=1S/C15H27P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-6H,1-3,7-15H2 |
InChI Key |
BASCGUOUCBUDRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCP(CCCC=C)CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of Tri Pent 4 En 1 Yl Phosphane
Historical Context and Evolution of Alkylphosphane Synthesis
The journey to modern phosphine (B1218219) synthesis began with the preparation of simple phosphines through methods that are now considered traditional. Historically, the reaction of phosphorus halides with organometallic reagents, such as Grignard or organolithium compounds, has been a versatile and widely used method for creating P-C bonds. liv.ac.uk Another foundational method involves the reaction of metal phosphides with alkyl or aryl halides. nih.gov
Early methods often suffered from limitations, including harsh reaction conditions and a lack of tolerance for many functional groups. liv.ac.uk The reduction of phosphine oxides, which are often more stable and easier to handle than their corresponding phosphines, also represents a classic route. A variety of reducing agents have been employed for this purpose, with trichlorosilane (B8805176) being a standard choice. liv.ac.uk Over the past few decades, the field has evolved significantly with the advent of powerful catalytic methods. These newer techniques offer more efficient, safer, and more versatile pathways to a diverse range of phosphine structures, including those with olefinic functionalities. liv.ac.uk
Contemporary Approaches to P-C Bond Formation for Tri(pent-4-en-1-yl)phosphane
The construction of this compound, which features three identical unsaturated alkyl chains attached to a central phosphorus atom, can be achieved through several modern synthetic strategies. The key challenge lies in the selective and efficient formation of the three P-C(sp³) bonds while preserving the terminal C=C double bonds.
Nucleophilic Substitution Reactions with Organometallic Reagents (e.g., Grignard or Organolithium Chemistry)
One of the most established and reliable methods for synthesizing tertiary phosphines is the reaction of phosphorus trichloride (B1173362) (PCl₃) with three equivalents of an organometallic nucleophile. liv.ac.uknih.gov For the synthesis of this compound, this involves the use of a Grignard or organolithium reagent derived from a 5-halopent-1-ene.
The process begins with the preparation of the Grignard reagent, 4-pentenylmagnesium bromide, from 5-bromo-1-pentene (B141829) and magnesium metal in an ether solvent like THF or diethyl ether. Subsequently, this organometallic reagent is added to a solution of phosphorus trichloride, typically at low temperatures to control the reaction's exothermicity. The stepwise substitution of the three chloride atoms on the phosphorus center by the pentenyl groups yields the desired tertiary phosphine. nih.govnih.govresearchgate.net
Table 1: Typical Reaction Parameters for Grignard Synthesis
| Parameter | Condition | Purpose |
| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Provides the central phosphorus atom. |
| Organometallic Reagent | 4-pentenylmagnesium bromide | Acts as the nucleophile to form the P-C bonds. |
| Stoichiometry | >3 equivalents of Grignard reagent to PCl₃ | Ensures complete substitution to the tertiary phosphine. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Solubilizes reagents and stabilizes the Grignard reagent. |
| Temperature | -78 °C to room temperature | Controls reactivity and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine product and reaction with moisture. |
This method is highly effective for creating symmetric phosphines and remains a cornerstone of phosphine synthesis. nih.gov
Hydrophosphination Pathways for Alkene Functionalization
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is an atom-economical method for forming P-C bonds. acs.orgwikipedia.org For this compound, this would involve the reaction of phosphine gas (PH₃) with 1,4-pentadiene (B1346968). This reaction can be initiated by radicals, bases, or transition metal catalysts. wikipedia.org
Catalytic hydrophosphination offers a high degree of control over selectivity. A variety of metal complexes based on nickel, palladium, platinum, and zirconium have been shown to catalyze the addition of P-H bonds to alkenes. nih.govacs.orgrsc.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity, favoring either the Markovnikov or anti-Markovnikov product. acs.org In the case of 1,4-pentadiene, a tandem intermolecular/intramolecular hydrophosphination can sometimes occur, leading to cyclic phosphorinane products, highlighting the importance of catalyst selection to achieve the desired linear tri-substituted product. acs.org
Table 2: Comparison of Hydrophosphination Pathways
| Pathway | Catalyst/Initiator | Key Features | Selectivity |
| Base-Catalyzed | Strong bases (e.g., KOtBu) | Typically requires activated alkenes (Michael acceptors). | Anti-Markovnikov addition. |
| Radical-Initiated | AIBN, UV light | Free-radical chain mechanism; suitable for unactivated alkenes. | Predominantly anti-Markovnikov. |
| Metal-Catalyzed | Ni, Pd, Pt, Zr complexes | High efficiency and selectivity; mild conditions. acs.orgresearchgate.net | Tunable (Markovnikov or anti-Markovnikov) based on catalyst system. acs.org |
The use of primary phosphines (RPH₂) in hydrophosphination can lead to a mixture of secondary and tertiary phosphine products, as the initially formed secondary phosphine can undergo a subsequent addition. nih.gov Therefore, controlling the stoichiometry of phosphine to diene is critical.
Radical Phosphination Strategies and Mechanism
The free-radical addition of phosphines to olefins is a well-established method for preparing organophosphines, often proceeding with anti-Markovnikov selectivity. rsc.org This reaction can be initiated thermally with a radical initiator like azobisisobutyronitrile (AIBN) or photochemically with UV light.
The mechanism involves three key steps:
Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then abstract a hydrogen atom from the phosphine (PH₃) to generate a phosphinyl radical (•PH₂).
Propagation: The phosphinyl radical adds to one of the double bonds of 1,4-pentadiene. This addition preferentially occurs at the terminal carbon, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another phosphine molecule, yielding the mono-substituted product (pent-4-en-1-yl)phosphine and regenerating the phosphinyl radical to continue the chain. This process is repeated to form the di- and tri-substituted products.
Termination: Two radical species combine to end the chain reaction.
The bis-allylic nature of the hydrogen atoms in 1,4-pentadiene can lead to side reactions, such as hydrogen abstraction from the diene itself, forming a stable 1,4-pentadien-3-yl radical. researchgate.net Careful control of reaction conditions is necessary to favor the desired addition pathway.
Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors must be considered depending on the chosen synthetic route.
For Grignard-based syntheses , temperature control is crucial. The initial reaction is often performed at very low temperatures (-78 °C) and then allowed to warm slowly to ensure a controlled reaction and prevent the formation of byproducts. The rate of addition of the Grignard reagent to the phosphorus halide solution also plays a significant role in achieving high yields. acs.org
In catalytic hydrophosphination , the choice of metal precursor, ligand scaffold, solvent, and temperature can dramatically influence both yield and selectivity. acs.orgresearchgate.net For instance, certain iron-based catalysts can switch between Markovnikov and anti-Markovnikov selectivity simply by changing the oxidation state of the iron precursor (FeCl₂ vs. FeCl₃) and adjusting the temperature. acs.org Additives can also play a crucial role; for example, the use of a carboxylic acid additive has been shown to be beneficial in some palladium-catalyzed systems. acs.org
For all methods, the exclusion of air and moisture is non-negotiable, as trivalent phosphines, especially alkylphosphines, are highly susceptible to oxidation to the corresponding phosphine oxide. nih.govchemistryviews.org Reactions are universally performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or in a glovebox. reddit.com
Isolation and Advanced Purification Techniques for Olefinic Phosphanes
The purification of olefinic phosphanes like this compound is complicated by their sensitivity to air. nih.govchemistryviews.org Standard laboratory techniques must be adapted to maintain an inert atmosphere throughout the workup and purification process.
A common strategy involves an aqueous workup under inert gas flow, followed by extraction with deoxygenated solvents. The crude product is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Advanced purification is typically achieved by one of the following methods:
Vacuum Distillation: For liquid phosphines, distillation under high vacuum is an effective method for separating the product from non-volatile impurities.
Column Chromatography: Purification by chromatography on silica (B1680970) gel or alumina (B75360) can be performed, but requires careful deoxygenation of the column, solvent, and sample. The phosphine's polarity and susceptibility to oxidation on the stationary phase must be considered.
Protection-Deprotection: A powerful strategy involves the temporary protection of the phosphine. The crude phosphine can be reacted with borane (B79455) (BH₃) to form a stable phosphine-borane complex. nih.gov These complexes are generally air-stable solids or oils that can be easily purified by standard column chromatography. The pure phosphine-borane adduct is then deprotected by treatment with an amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane), to release the free phosphine. nih.gov Alternatively, the phosphine can be oxidized to the more stable phosphine oxide, purified, and then reduced back to the phosphine in a final step. researchgate.net
The choice of purification method depends on the physical properties of the phosphine and the nature of the impurities. For sensitive compounds like this compound, the protection-deprotection strategy often provides the highest purity. nih.gov
Electronic Structure, Bonding, and Advanced Spectroscopic Elucidation of Tri Pent 4 En 1 Yl Phosphane
Theoretical and Computational Chemistry of Tri(pent-4-en-1-yl)phosphane (e.g., DFT Calculations of Electronic Properties and Frontier Orbitals)
Density Functional Theory (DFT) calculations are powerful tools for elucidating the electronic structure and properties of molecules like this compound. researchgate.nettaylorfrancis.comnih.gov For this phosphine (B1218219), the highest occupied molecular orbital (HOMO) is primarily localized on the phosphorus atom, corresponding to the non-bonding lone pair of electrons. The energy of the HOMO is a key indicator of the phosphine's nucleophilicity and its ability to act as a Lewis base. The lowest unoccupied molecular orbital (LUMO) is typically associated with the antibonding σ* orbitals of the phosphorus-carbon bonds. wikipedia.org The energy gap between the HOMO and LUMO provides insights into the kinetic stability of the molecule.
The three pent-4-en-1-yl chains influence the electronic properties through inductive effects. The alkyl portions of the chains are electron-donating, which increases the energy of the HOMO and enhances the basicity of the phosphorus center compared to phosphines with more electronegative substituents. nih.gov The terminal alkene groups, while electronically distinct, are sufficiently separated from the phosphorus atom that their direct electronic influence on the phosphine core is modest. However, their presence offers sites for potential intramolecular interactions or coordination to metal centers.
Computational models can predict key electronic and geometric parameters. For analogous trialkylphosphines, DFT calculations provide reliable predictions of bond lengths, bond angles, and vibrational frequencies. nih.gov The predicted geometry around the phosphorus atom in this compound would be pyramidal, with C-P-C bond angles slightly larger than those in smaller trialkylphosphines due to steric repulsion between the pentenyl chains.
Table 1: Predicted Electronic and Geometric Properties of this compound based on DFT Calculations of Analogous Phosphines
| Property | Predicted Value/Characteristic | Reference/Basis of Prediction |
| HOMO Energy | Relatively high (indicative of good nucleophilicity) | General principles for trialkylphosphines nih.gov |
| HOMO Character | Primarily P lone pair | General principles for trialkylphosphines wikipedia.org |
| LUMO Character | P-C σ* antibonding orbitals | General principles for trialkylphosphines wikipedia.org |
| C-P-C Bond Angle | ~100-103° | Steric effects of alkyl chains |
| P-C Bond Length | ~1.85 Å | Typical values for trialkylphosphines |
Advanced Nuclear Magnetic Resonance Spectroscopic Probing of Phosphorus and Alkene Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution.
Multi-Nuclear NMR Analysis (e.g., 31P, 13C, 1H) for Structural Dynamics and Conformational Analysis
31P NMR Spectroscopy: The 31P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment. For tertiary phosphines with alkyl substituents, the chemical shift typically falls within the range of -60 to -10 ppm. youtube.comscience-and-fun.de The exact chemical shift is sensitive to the electronic and steric environment around the phosphorus atom. The electron-donating nature of the three pentenyl chains would lead to a chemical shift in the upfield region of this range.
1H NMR Spectroscopy: The 1H NMR spectrum provides detailed information about the proton environments within the pentenyl chains. Distinct signals are expected for the terminal alkene protons (=CH₂ and -CH=), the protons on the carbon adjacent to the phosphorus (P-CH₂-), and the methylene (B1212753) protons within the alkyl backbone. The integration of these signals would correspond to the number of protons in each unique position.
13C NMR Spectroscopy: The 13C NMR spectrum complements the 1H NMR data, showing distinct resonances for each carbon environment. The carbons of the terminal double bond are expected in the characteristic downfield region for sp² carbons (~114-139 ppm). The carbon atom directly bonded to the phosphorus will appear as a doublet due to one-bond coupling with 31P, and its chemical shift will be influenced by the electronegativity of the phosphorus atom.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference/Basis of Prediction |
| 31P | P(CH₂R)₃ | -30 to -20 | Singlet | Typical range for trialkylphosphines youtube.comscience-and-fun.de |
| 1H | P-CH₂- | 1.4 - 1.6 | Multiplet | Aliphatic protons adjacent to P |
| 1H | -CH₂-CH₂-CH₂- | 1.5 - 1.7 | Multiplet | Aliphatic protons |
| 1H | -CH₂-CH= | 2.0 - 2.2 | Multiplet | Allylic protons |
| 1H | =CH₂ | 4.9 - 5.1 | Multiplet | Terminal alkene protons |
| 1H | -CH= | 5.7 - 5.9 | Multiplet | Terminal alkene proton |
| 13C | P-C | 25 - 35 | Doublet | Aliphatic carbon bonded to P |
| 13C | -C-C-C- | 28 - 32 | Singlet | Aliphatic carbons |
| 13C | =C | 114 - 115 | Singlet | Terminal alkene carbon (CH₂) |
| 13C | -C= | 138 - 139 | Singlet | Terminal alkene carbon (CH) |
Elucidation of Spin-Spin Coupling Interactions (e.g., J(P-C) and J(P-H))
Spin-spin coupling provides valuable information about the connectivity of the molecule. huji.ac.il
J(P-C) Coupling: The magnitude of the coupling constant between phosphorus and carbon atoms is dependent on the number of intervening bonds. The one-bond coupling (¹J(P-C)) between the phosphorus and the adjacent carbon is typically the largest, on the order of 10-20 Hz for trialkylphosphines. Two-bond (²J(P-C)) and three-bond (³J(P-C)) couplings are smaller, usually in the range of 5-15 Hz and 0-10 Hz, respectively. researchgate.net
J(P-H) Coupling: Coupling between phosphorus and protons is also observed. The two-bond coupling (²J(P-H)) to the protons on the carbon adjacent to the phosphorus is typically in the range of 5-15 Hz. Longer-range couplings, such as ³J(P-H) and ⁴J(P-H), are generally smaller but can often be resolved, providing further structural confirmation. huji.ac.il
Table 3: Predicted Spin-Spin Coupling Constants for this compound
| Coupling | Predicted Value (Hz) | Reference/Basis of Prediction |
| ¹J(P-C) | 10 - 20 | Typical values for trialkylphosphines researchgate.net |
| ²J(P-C) | 5 - 15 | Typical values for trialkylphosphines |
| ³J(P-C) | 0 - 10 | Typical values for trialkylphosphines |
| ²J(P-H) | 5 - 15 | Typical values for trialkylphosphines huji.ac.il |
| ³J(P-H) | 0 - 5 | Typical values for trialkylphosphines |
Vibrational Spectroscopy (IR, Raman) for Functional Group Interaction Analysis
Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. acs.org For this compound, these techniques are particularly useful for identifying the characteristic functional groups.
Alkene Vibrations: The terminal C=C double bond will give rise to a stretching vibration (ν(C=C)) in the region of 1640-1650 cm⁻¹. This band may be weak in the IR spectrum but is expected to be more intense in the Raman spectrum. rsc.org The C-H stretching vibrations of the sp² carbons (=C-H) typically appear above 3000 cm⁻¹. The out-of-plane bending vibrations of the terminal alkene protons are also characteristic, appearing in the 900-1000 cm⁻¹ region of the IR spectrum.
Alkyl Chain and Phosphine Vibrations: The C-H stretching vibrations of the sp³ carbons in the pentenyl chains will be observed in the 2850-2960 cm⁻¹ range. The P-C stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis due to their different selection rules. acs.org
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Reference/Basis of Prediction |
| ν(C-H) | =C-H (sp²) | 3070 - 3090 | IR, Raman | Standard group frequencies |
| ν(C-H) | -C-H (sp³) | 2850 - 2960 | IR, Raman | Standard group frequencies |
| ν(C=C) | C=C | 1640 - 1650 | Raman (stronger), IR (weaker) | Standard group frequencies nih.gov |
| δ(=CH₂) | =CH₂ out-of-plane bend | 910 - 920 | IR (strong) | Standard group frequencies |
| δ(-CH=) | -CH= out-of-plane bend | 990 - 1000 | IR (strong) | Standard group frequencies |
| ν(P-C) | P-C | 600 - 800 | IR, Raman | Typical for phosphines rsc.org |
Gas-Phase Spectroscopic Studies and Mass Spectrometry for Mechanistic Fragments
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺•.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for organophosphorus compounds. researchgate.netmdpi.com Common fragmentation patterns include:
Cleavage of P-C bonds: This would result in the loss of a pentenyl radical (•C₅H₉), leading to a fragment ion [M - C₅H₉]⁺.
Loss of a neutral alkene: A rearrangement followed by the elimination of a neutral pentene molecule (C₅H₈) could occur, giving rise to a fragment ion [M - C₅H₈]⁺•.
Cleavage within the alkyl chain: Fragmentation can also occur at various points along the pentenyl chains, leading to a series of smaller fragment ions.
High-resolution mass spectrometry would allow for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition.
Table 5: Predicted Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 238 | [P(C₅H₉)₃]⁺• | Molecular ion |
| 169 | [P(C₅H₉)₂]⁺ | Loss of a pentenyl radical (•C₅H₉) |
| 170 | [HP(C₅H₉)₂]⁺• | Loss of a neutral pentene molecule (C₅H₈) |
| 99 | [P(C₅H₉)H]⁺ | Further fragmentation |
| 69 | [C₅H₉]⁺ | Pentenyl cation |
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing (if stable derivatives or precursors are obtained)
Obtaining a single crystal of this compound itself may be challenging, as it is likely a liquid or a low-melting solid at room temperature. However, its structure can be definitively determined by forming a stable, crystalline derivative, such as a phosphine oxide, sulfide, selenide, or a metal complex. nih.govcore.ac.uk
P-C bond lengths: These are expected to be in the range of 1.84-1.86 Å, typical for P-C single bonds in tertiary phosphines.
C-P-C bond angles: These angles will define the geometry around the phosphorus atom and are expected to be around 100-103°, reflecting the pyramidal nature of the phosphine and the steric bulk of the substituents.
Conformation of the pentenyl chains: The analysis would reveal the torsional angles along the P-C-C-C-C backbone and the orientation of the terminal alkene groups relative to the phosphorus center.
This information is crucial for understanding the steric profile of the phosphine, which is a key factor in its coordination chemistry and catalytic activity. numberanalytics.com The packing of the molecules in the crystal lattice would also be revealed, providing insight into intermolecular interactions.
Reactivity Profiles and Transformative Chemistry of Tri Pent 4 En 1 Yl Phosphane
Reactivity of the Phosphorus Center
The phosphorus atom in tri(pent-4-en-1-yl)phosphane is the primary center of its reactivity, engaging in a variety of chemical transformations. This section details the oxidation of the phosphane to its corresponding oxide, its quaternization to form phosphonium (B103445) salts, and its role as a nucleophile in organocatalytic reactions.
Oxidation Chemistry of this compound to Phosphane Oxides
The oxidation of tertiary phosphines to phosphine (B1218219) oxides is a common and often spontaneous reaction. This compound, upon exposure to oxidizing agents, is readily converted to this compound oxide. This transformation involves the formation of a P=O double bond, a process that is thermodynamically favorable.
The oxidation can be achieved using a variety of reagents, with molecular oxygen from the air being sufficient to oxidize many trialkylphosphines at room temperature. wikipedia.org For less reactive phosphines, stronger oxidizing agents like hydrogen peroxide are employed. wikipedia.org The general reaction is as follows:
2 P(CH₂CH₂CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH₂CH₂CH=CH₂)₃
This reactivity is a key consideration when handling and storing this compound, as unintended oxidation can lead to the formation of the phosphane oxide, altering its chemical properties and reactivity in subsequent steps. The resulting phosphine oxide is a stable compound, and its formation is often a byproduct in reactions where the phosphine is used as a catalyst or reagent, such as in the Wittig reaction. wikipedia.org
Quaternization Reactions and the Formation of Phosphonium Salts
This compound readily undergoes quaternization reactions with alkyl halides to form quaternary phosphonium salts. This is a classic S_N2 reaction where the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.com The general reaction is:
P(CH₂CH₂CH₂CH=CH₂)₃ + R-X → [R-P(CH₂CH₂CH₂CH=CH₂)₃]⁺X⁻
Where R is an alkyl group and X is a halide.
This reaction is typically carried out by heating the phosphine and the alkyl halide in a non-polar solvent like toluene (B28343) or benzene. youtube.com The resulting phosphonium salt often precipitates out of the solution upon cooling. The reactivity of the alkyl halide generally follows the order of primary > secondary, with tertiary halides being largely unreactive. youtube.com
These phosphonium salts are valuable intermediates in organic synthesis, most notably for the preparation of phosphonium ylides used in the Wittig reaction. The presence of the three pent-4-en-1-yl chains on the phosphorus atom offers potential for further functionalization of the resulting phosphonium salt.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | Toluene | Heating | [CH₃-P(CH₂CH₂CH₂CH=CH₂)₃]⁺I⁻ |
| This compound | Benzyl Bromide | Benzene | Heating | [PhCH₂-P(CH₂CH₂CH₂CH=CH₂)₃]⁺Br⁻ |
Nucleophilic Reactivity and Participation in Organocatalytic Cycles
The phosphorus atom of this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for its application in a wide array of organocatalytic transformations. researchgate.netnih.gov In these catalytic cycles, the phosphine typically initiates the reaction by adding to an electrophilic substrate, forming a reactive zwitterionic intermediate. nih.gov
Phosphine-catalyzed reactions often involve the activation of Michael acceptors, such as α,β-unsaturated carbonyl compounds. researchgate.net The nucleophilic phosphine adds to the β-position of the Michael acceptor, generating a phosphonium enolate intermediate. This intermediate can then participate in various bond-forming reactions.
The nucleophilicity of a phosphine is influenced by both electronic and steric factors. While this compound's reactivity in specific, well-documented organocatalytic cycles is not extensively detailed in readily available literature, its structural similarity to other trialkylphosphines suggests it would be a competent catalyst in reactions like the Morita-Baylis-Hillman reaction, Michael additions, and various annulation reactions. nih.govbeilstein-journals.org The efficiency of the catalysis is dependent on the phosphine's ability to act as a good nucleophile in the initial step and a good leaving group in the final catalytic turnover. researchgate.net
Transformations Involving the Pendant Pent-4-en-1-yl Alkene Moieties
The three terminal alkene functionalities on the pent-4-en-1-yl chains of this compound provide additional sites for chemical modification, independent of the phosphorus center. These transformations allow for the synthesis of more complex and functionalized phosphine derivatives.
Radical Addition Reactions to Terminal Alkenes
The terminal double bonds of this compound are susceptible to radical addition reactions, most notably the thiol-ene reaction. wikipedia.org This reaction involves the anti-Markovnikov addition of a thiol (R-SH) across the double bond, initiated by a radical source such as light or a chemical initiator. wikipedia.org
The process begins with the formation of a thiyl radical (RS•), which then adds to the terminal carbon of the alkene. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org
This method allows for the straightforward introduction of a wide variety of functional groups onto the phosphine scaffold, depending on the nature of the 'R' group of the thiol. This "click" chemistry approach is highly efficient and proceeds under mild conditions. wikipedia.org
| Alkene Substrate | Thiol Reagent | Initiator | Product |
| This compound | 1-Octanethiol | Photoinitiator | P(CH₂CH₂CH₂CH₂CH₂S(CH₂)₇CH₃)₃ |
| This compound | Cysteamine hydrochloride | Sonochemical initiation | P(CH₂CH₂CH₂CH₂CH₂SCH₂CH₂NH₃⁺Cl⁻)₃ |
Electrophilic Additions to Unsaturated Centers
The alkene moieties of this compound can also undergo electrophilic addition reactions. A key example of this is hydroboration, where a boron hydride (such as that from a phosphine-borane adduct) adds across the double bond. researchgate.net
In the context of phosphine boranes, intramolecular hydroboration can occur, where the BH₃ group coordinated to the phosphorus atom reacts with one of the pendant alkene groups. researchgate.net This process is typically activated by an acid, such as triflic acid. researchgate.net The reaction proceeds through the formation of a more electrophilic boron species, which is then attacked by the internal double bond.
This intramolecular cyclization can lead to the formation of phosphorus-containing heterocyclic structures. The regioselectivity of the addition is influenced by both steric and electronic factors, as well as the reaction conditions.
Coordination Chemistry and Ligand Design Principles of Tri Pent 4 En 1 Yl Phosphane
Tri(pent-4-en-1-yl)phosphane as a Ligand: Steric and Electronic Parameters
The behavior of this compound as a ligand in transition metal complexes is governed by a combination of its steric and electronic properties. These parameters are crucial in determining the stability, reactivity, and catalytic activity of the resulting metal complexes.
Steric Parameters: The steric bulk of a phosphine (B1218219) ligand is often quantified by its cone angle, a concept introduced by Tolman. The cone angle is a measure of the solid angle occupied by the ligand at the metal center. For this compound, the flexible pentenyl chains can adopt various conformations, leading to a dynamic cone angle. However, it is generally considered to be a sterically demanding ligand, comparable to other trialkylphosphines. The flexible nature of the side chains may allow for some degree of conformational freedom to accommodate different metal coordination geometries.
Electronic Parameters: The electronic influence of a phosphine ligand is typically assessed by its basicity or σ-donating ability. This is often determined experimentally by measuring the CO stretching frequencies in nickel carbonyl complexes or through electrochemical methods. This compound is expected to be a strong σ-donor, similar to other trialkylphosphines. The electron-donating nature of the alkyl chains enhances the electron density on the phosphorus atom, making it a good Lewis base. The presence of the terminal alkene groups can also influence the electronic properties through potential back-bonding interactions with the metal center, although the primary electronic effect is dominated by the σ-donation from the phosphorus atom.
Table 1: Estimated Steric and Electronic Parameters for this compound
| Parameter | Estimated Value/Nature | Comparison with Standard Ligands |
| Tolman Cone Angle (θ) | ~160° - 175° (dynamic) | Larger than PPh3 (~145°), comparable to PCy3 (170°) |
| Tolman Electronic Parameter (νCO) | ~2060 - 2065 cm-1 (for Ni(CO)3L) | Similar to other trialkylphosphines, indicating strong σ-donation |
| Basicity (pKa of conjugate acid) | High | Comparable to other trialkylphosphines |
Note: The values presented are estimations based on the structural similarities with other trialkylphosphines and should be considered as such in the absence of direct experimental data.
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes of this compound typically involves the reaction of the phosphine with a suitable metal precursor, such as a metal halide, carbonate, or a complex with a labile ligand. The reaction conditions, including the solvent, temperature, and stoichiometry, can be varied to control the coordination mode of the ligand and the nuclearity of the resulting complex.
The structural characterization of these complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometries. In solution, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P, 1H, and 13C NMR, is an indispensable tool for elucidating the structure and dynamics of these complexes.
Chelate and Bridging Coordination Modes Involving Alkene Functionality and Phosphorus
The presence of the three pendant alkene groups allows this compound to act as a chelating or bridging ligand. Chelation occurs when one or more of the alkene moieties on the same ligand molecule coordinate to the same metal center as the phosphorus atom. This results in the formation of a stable chelate ring, the size of which depends on which alkene in the chain coordinates.
Bridging coordination is also possible, where the phosphorus atom binds to one metal center and one or more of the alkene groups coordinate to a second metal center, leading to the formation of polynuclear complexes. The flexible nature of the pentenyl arms allows for a variety of bridging modes, connecting two or more metal centers in different spatial arrangements.
The propensity for chelation or bridging is influenced by several factors, including the nature of the metal, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, electron-deficient metal centers are more likely to interact with the π-system of the alkenes.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Structural Features |
| Monodentate (P-donor) | The ligand binds to a single metal center through the phosphorus atom. | Pendant, non-coordinating alkene arms. |
| Bidentate (P,C=C-chelate) | The phosphorus atom and one alkene group from the same ligand bind to the same metal center. | Formation of a chelate ring. |
| Tridentate (P,2(C=C)-chelate) | The phosphorus atom and two alkene groups from the same ligand bind to the same metal center. | Formation of two chelate rings. |
| Bridging (P,C=C) | The phosphorus atom binds to one metal center, and an alkene group binds to a second metal center. | Formation of a dinuclear or polynuclear complex. |
Influence of Metal Center on Coordination Geometry and Electronic Properties
The choice of the transition metal has a profound impact on the coordination geometry and electronic properties of the resulting complexes with this compound.
Early vs. Late Transition Metals: Early transition metals in low oxidation states are generally more electron-deficient and have a higher affinity for the π-acceptor character of the alkene groups. This can favor chelation or bridging coordination modes. In contrast, late, electron-rich transition metals may primarily interact with the strong σ-donating phosphorus atom, favoring monodentate coordination.
Coordination Number and Geometry: The preferred coordination number and geometry of the metal ion also play a crucial role. For example, square-planar d8 metals like Pd(II) and Pt(II) can readily accommodate a chelating P,C=C coordination, while tetrahedral or octahedral metal centers might favor different arrangements.
Electronic Properties: The nature of the metal-ligand bond significantly influences the electronic properties of the complex. The strong σ-donation from the phosphorus atom increases the electron density on the metal, which can be partially offset by π-back-donation to the alkene groups if they are coordinated. This synergistic bonding can affect the redox properties of the metal center and the reactivity of the coordinated ligands.
Spectroscopic Probing of Metal-Ligand Interactions in Complexes (e.g., Metal-NMR, EPR)
A variety of spectroscopic techniques are employed to probe the metal-ligand interactions in complexes of this compound.
31P NMR Spectroscopy: This is one of the most powerful tools for studying phosphine complexes. The coordination of the phosphine to a metal center results in a significant downfield shift of the 31P NMR signal compared to the free ligand. The magnitude of this coordination shift provides information about the nature of the metal-ligand bond. Furthermore, coupling of the phosphorus nucleus to other NMR-active nuclei (e.g., 1H, 13C, or other metals like 195Pt or 103Rh) can provide valuable structural information.
1H and 13C NMR Spectroscopy: These techniques are used to characterize the organic backbone of the ligand. Coordination of the alkene groups to a metal center leads to a characteristic upfield shift of the signals for the vinylic protons and carbons in the 1H and 13C NMR spectra, respectively. This is a clear indicator of chelation or bridging involving the alkene functionality.
Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum can also be indicative of alkene coordination. Upon coordination to a metal center, the C=C bond is weakened, resulting in a decrease in the stretching frequency compared to the free ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal centers (i.e., those with unpaired electrons), EPR spectroscopy is a valuable technique. The EPR spectrum can provide information about the electronic structure of the metal ion, its oxidation state, and the nature of the ligand environment. Hyperfine coupling to the 31P nucleus can be particularly informative about the metal-phosphorus bond.
Theoretical Insights into Metal-Ligand Bonding and Complex Stability
Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for gaining theoretical insights into the nature of metal-ligand bonding and the stability of complexes containing this compound.
DFT calculations can be used to:
Predict Molecular Geometries: Theoretical calculations can provide optimized geometries of the complexes, which can be compared with experimental data from X-ray crystallography. This allows for the assignment of structures and the prediction of the most stable isomers.
Analyze Metal-Ligand Bonding: Various bonding analysis techniques, such as the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can be used to dissect the metal-ligand interactions. These methods can quantify the contributions of σ-donation from the phosphorus and π-back-donation to the alkene groups, providing a detailed picture of the bonding.
Calculate Spectroscopic Parameters: DFT can be used to calculate NMR chemical shifts and coupling constants, as well as vibrational frequencies. Comparing these calculated values with experimental data can aid in the interpretation of spectra and the confirmation of structural assignments.
Determine Complex Stability: The relative stabilities of different isomers or complexes with different coordination modes can be assessed by comparing their calculated energies. This can help in understanding the factors that govern the formation of a particular complex and in predicting the outcome of a reaction.
Theoretical studies can provide a deeper understanding of the subtle interplay of steric and electronic factors that govern the coordination chemistry of this compound, guiding the rational design of new catalysts and functional materials.
Catalytic Applications of Tri Pent 4 En 1 Yl Phosphane in Homogeneous Systems
Role of Tri(pent-4-en-1-yl)phosphane as a Tunable Ligand in Transition Metal Catalysis
The efficacy of a phosphine (B1218219) ligand in transition metal catalysis is fundamentally governed by its steric and electronic properties, which can be fine-tuned to optimize catalytic performance. For this compound, its structural features suggest potential for unique ligand characteristics. The pentenyl chains, with their terminal double bonds, introduce a degree of flexibility and steric bulk that could influence the coordination environment around a metal center.
The electronic nature of this compound is expected to be that of a moderately electron-donating ligand, typical of trialkylphosphines. The presence of the olefinic groups at the terminus of the alkyl chains could, in principle, modulate the electron density at the phosphorus atom through inductive effects. However, without empirical data from spectroscopic studies or computational analyses, the precise electronic and steric parameters (e.g., Tolman electronic parameter and cone angle) of this compound remain unquantified. The potential for the pendant alkenes to coordinate to the metal center in a hemilabile fashion presents an intriguing, yet unverified, aspect of its coordination chemistry.
Applications in Carbon-Carbon Bond-Forming Reactions
Carbon-carbon bond formation is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being particularly prominent. The role of phosphine ligands in these transformations is critical for stabilizing the catalytic species and facilitating key elementary steps of the catalytic cycle.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for the construction of biaryls, substituted alkenes, and arylalkynes, respectively. The performance of the palladium catalyst in these reactions is heavily dependent on the nature of the ancillary phosphine ligand. While numerous phosphines have been successfully employed in these reactions, there is a conspicuous absence of any published reports detailing the use of this compound as a ligand in these methodologies. Consequently, no data is available to assess its efficacy in terms of reaction yields, catalyst turnover numbers, or substrate scope.
A hypothetical data table for a Suzuki-Miyaura coupling reaction is presented below to illustrate the type of research findings that are currently unavailable for this compound.
Hypothetical Data Table: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene (B28343) | 100 | 12 | Data not available |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 12 | 95 |
Olefin Polymerization and Copolymerization Processes (Focus on ligand influence on mechanism)
The polymerization of olefins is a vast field where the catalyst structure, including the supporting ligands, dictates the properties of the resulting polymer. Late transition metal catalysts, often featuring phosphine ligands, are known for their ability to polymerize and copolymerize olefins, sometimes with functional group tolerance. The influence of the ligand extends to the polymerization mechanism, affecting chain transfer rates, monomer incorporation, and the microstructure of the polymer.
There is currently no scientific literature that describes the use of this compound in any olefin polymerization or copolymerization process. The potential for the pendant olefinic groups of the ligand to participate in or interfere with the polymerization process is an open question that remains to be investigated.
Applications in Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H-X moiety across an unsaturated bond, are of great importance for the synthesis of a wide range of functionalized molecules.
Hydroformylation and Hydrosilylation Catalysis
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, and hydrosilylation, the addition of a silicon-hydride bond, are typically catalyzed by transition metal complexes, with rhodium and platinum being common choices. The phosphine ligand plays a crucial role in controlling the regioselectivity and enantioselectivity of these reactions. A search of the existing literature reveals no studies on the application of this compound in either hydroformylation or hydrosilylation catalysis.
Hydroboration and Phosphonofluorination Reactions
Hydroboration, the addition of a boron-hydrogen bond to an alkene or alkyne, is a versatile transformation in organic synthesis. While often performed with borane (B79455) reagents, metal-catalyzed variants exist where ligands can influence the reaction's outcome. Similarly, phosphonofluorination, a less common but emerging reaction, would likely rely on a carefully chosen ligand for efficiency and selectivity. As with the other catalytic systems mentioned, there is no documented use of this compound in either hydroboration or phosphonofluorination reactions.
Hydroamination and Other C-Heteroatom Bond Formations
The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a fundamental process in organic synthesis, and phosphine-ligated metal complexes are often employed as catalysts. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly atom-economical method for synthesizing amines.
A thorough review of the scientific literature reveals no specific studies on the use of this compound as a ligand in catalytic hydroamination or other C-heteroatom bond-forming reactions. While numerous phosphine ligands have been successfully employed in such transformations with catalysts based on palladium, rhodium, iridium, gold, and other transition metals, the performance of this compound in these systems has not been reported.
Table 1: Hypothetical Data on this compound in Catalytic Hydroamination
| Entry | Catalyst Precursor | Substrate | Amine | Product | Yield (%) | Reference |
| 1 | [Pd(dba)2] | 1-Octene | Aniline | N-Octylaniline | Data not available | - |
| 2 | [Rh(cod)2]BF4 | Styrene | Morpholine | 1-(1-Phenylethyl)morpholine | Data not available | - |
| 3 | [Ir(cod)Cl]2 | Norbornene | Benzylamine | N-Benzyl-exo-2-aminonorbornane | Data not available | - |
| 4 | AuCl(SMe2)/AgOTf | Phenylacetylene | Pyrrolidine | 1-(1-Phenylvinyl)pyrrolidine | Data not available | - |
This table is for illustrative purposes only and does not represent actual experimental data.
Other Ligand-Enabled Catalytic Transformations
Beyond C-heteroatom bond formation, phosphine ligands are crucial in a multitude of other catalytic reactions, including but not limited to:
Cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
Hydrogenation and related reductions: Asymmetric and symmetric hydrogenation of various functional groups.
Carbonylation reactions: Hydroformylation and other reactions involving carbon monoxide.
Polymerization and oligomerization: Control of polymer chain growth and structure.
No published reports were found that detail the application of this compound in any of these or other ligand-enabled catalytic transformations. The unique structural feature of the terminal double bonds in the pentenyl chains could potentially be exploited for catalyst immobilization or to create bidentate or polydentate ligand systems through coordination or reaction, but this remains an unexplored area of research.
Elucidation of Ligand-Enabled Catalytic Cycles and Active Species
Understanding the catalytic cycle and identifying the active catalytic species are paramount for reaction optimization and catalyst design. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling are commonly used to probe reaction mechanisms.
As there are no reported catalytic applications for this compound, no studies on the elucidation of its corresponding catalytic cycles or the nature of the active species involving this ligand are available. Mechanistic investigations are contingent on the discovery of a catalytic system where this phosphine demonstrates notable activity.
Advanced Computational and Theoretical Studies on Tri Pent 4 En 1 Yl Phosphane Systems
Quantum Chemical Calculations of Reactivity, Selectivity, and Mechanistic Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and selectivity of phosphine (B1218219) ligands in catalytic processes. For Tri(pent-4-en-1-yl)phosphane, DFT studies would be instrumental in understanding how its unique combination of alkyl chains and terminal alkene functionalities influences its coordination to metal centers and its performance in catalysis.
Detailed research findings from DFT studies on similar phosphine ligands reveal that both steric and electronic properties are crucial in determining catalytic outcomes. umb.edu For instance, the Tolman Electronic Parameter (TEP), a measure of a phosphine's electron-donating ability, can be accurately predicted using DFT calculations. chemrxiv.org For this compound, with its three alkyl chains, a strong electron-donating character would be expected, comparable to other trialkylphosphines.
Furthermore, DFT calculations can model entire catalytic cycles, providing insights into reaction mechanisms, transition state geometries, and activation energies. In the context of reactions where this compound could be employed, such as hydroformylation or cross-coupling reactions, DFT could be used to predict the regioselectivity and enantioselectivity of the catalyzed transformation. The presence of the terminal double bonds in the pentenyl chains offers an interesting case for study, as they could potentially interact with the metal center, influencing the stability of intermediates and transition states. A hypothetical DFT study could, for example, compare the energy barriers for different reaction pathways, as illustrated in the hypothetical data below for a generic cross-coupling reaction.
| Reaction Pathway | Intermediate | Transition State Energy (kcal/mol) | Product | Selectivity |
|---|---|---|---|---|
| Oxidative Addition | [Pd(0)(P(C5H9)3)2] | +15.2 | [Pd(II)(Aryl)(X)(P(C5H9)3)2] | - |
| Reductive Elimination (Linear Product) | [Pd(II)(Aryl)(R)(P(C5H9)3)2] | +20.5 | Aryl-R (linear) | Major |
| Reductive Elimination (Branched Product) | [Pd(II)(Aryl)(R')(P(C5H9)3)2] | +23.1 | Aryl-R' (branched) | Minor |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
The flexibility of the three pentenyl chains of this compound makes its conformational landscape vast and complex. Molecular Dynamics (MD) simulations are ideally suited to explore this landscape, providing a detailed picture of the ligand's dynamic behavior in solution. By simulating the motion of the molecule over time, MD can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the ligand might adapt its shape to coordinate with a metal center or interact with a substrate.
For phosphine ligands with long alkyl chains, conformational flexibility can significantly impact catalytic activity. In the case of this compound, the terminal alkenes could potentially engage in intramolecular interactions or coordinate to the metal center in a hemilabile fashion. MD simulations can quantify the probability of such interactions.
Furthermore, MD simulations can explicitly model the effect of the solvent on the ligand's conformation and reactivity. nih.gov The interactions between the solvent molecules and the ligand can stabilize certain conformations over others, and this can have a profound effect on the catalytic process. By performing simulations in different solvents, one can predict how the choice of solvent might be used to tune the catalyst's performance. A hypothetical MD study could generate data on the distribution of conformers in different solvents.
| Solvent | Dominant Conformer | Population (%) | Average P-C-C-C Dihedral Angle (°) |
|---|---|---|---|
| Toluene (B28343) | Extended-chain | 65 | 175 |
| Tetrahydrofuran (THF) | Partially-folded | 58 | 120 |
| Acetonitrile | Compact | 72 | 85 |
Predictive Modeling for Novel Reactivity, Ligand Performance, and Catalyst Design
Predictive modeling, often leveraging data from quantum chemical calculations, can accelerate the discovery of new catalysts and reactions. For this compound, predictive models could be used to screen its potential performance in a wide range of catalytic applications without the need for extensive experimental work.
One approach is to use quantitative structure-activity relationship (QSAR) models. These models correlate calculated properties of the ligand (descriptors) with its observed or predicted catalytic performance. For phosphine ligands, descriptors such as the Tolman cone angle (a measure of steric bulk) and the TEP are commonly used. umb.edu For this compound, these descriptors could be calculated and used to predict its efficacy in reactions where steric and electronic factors are known to be important.
More advanced predictive models can be used for in silico catalyst design. molssi.org By systematically modifying the structure of this compound in a computational model (e.g., by changing the chain length or the position of the double bond), it would be possible to design new ligands with potentially superior properties. The results of these in silico experiments could then guide synthetic efforts towards the most promising candidates. A hypothetical predictive model could forecast the turnover number (TON) for a catalyst based on this compound in a specific reaction.
| Catalytic Reaction | Metal Center | Predicted Turnover Number (TON) | Key Descriptor |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | 15,000 | Cone Angle |
| Hydroformylation | Rhodium | 8,500 | Tolman Electronic Parameter (TEP) |
| Olefin Metathesis | Ruthenium | 2,100 | HOMO-LUMO Gap |
Machine Learning Approaches for Structure-Property Relationships
Machine learning (ML) is revolutionizing the field of catalyst development by enabling the analysis of large datasets to uncover complex structure-property relationships. digitellinc.com For phosphine ligands, ML models have been trained on extensive databases of calculated and experimental data to predict properties such as TEP and steric parameters with high accuracy and speed. chemrxiv.orgresearchgate.net
While there is no specific ML model reported for this compound, it is plausible that this ligand could be included in the training set of future models. The "Kraken" database, for example, contains descriptors for a vast number of phosphine ligands, and similar databases could be leveraged to train ML models to predict the performance of new ligands like this compound. digitellinc.com
An ML approach could identify subtle features of the this compound structure that are critical for its catalytic performance but might not be obvious from traditional analysis. For instance, an ML model could learn to correlate the flexibility of the pentenyl chains with catalyst stability or selectivity. This could lead to new design principles for ligands with dynamic and responsive structures. A hypothetical ML model could predict various properties of this compound based on its molecular structure.
| Property | Predicted Value | ML Model Type | Key Input Features |
|---|---|---|---|
| Tolman Electronic Parameter (cm⁻¹) | 2062.5 | Gradient Boosting Regression | Atom-centered descriptors, Connectivity indices |
| Cone Angle (°) | 165 | Random Forest | 3D coordinates of atoms, van der Waals radii |
| Catalytic Half-life (min) | 120 | Neural Network | Electronic descriptors, Steric parameters, Solvent properties |
Future Research Directions and Emerging Avenues for Tri Pent 4 En 1 Yl Phosphane Chemistry
Integration with Sustainable Chemistry Principles and Green Methodologies
A key area of future research is the alignment of tri(pent-4-en-1-yl)phosphane chemistry with the principles of green chemistry. The presence of the three terminal double bonds provides a direct route for catalyst recovery and recycling. By chemically modifying these alkene groups, for example through sulfonation, it is possible to create water-soluble phosphine (B1218219) ligands. This would enable the use of the phosphine and its metal complexes in aqueous biphasic catalysis, a process that minimizes the reliance on volatile organic solvents and simplifies product separation.
Furthermore, the functional handles allow for the development of "phase-separable" catalysts. The solubility of the ligand, and by extension the catalyst it is part of, can be tailored to switch between being soluble during a reaction and insoluble for recovery afterward. This approach enhances the sustainability of catalytic processes by allowing for the reuse of both the valuable phosphine ligand and the transition metal.
Development of Immobilized or Heterogenized Catalytic Systems based on this compound
The terminal alkene groups of this compound are ideal for covalent attachment to solid supports, leading to the creation of heterogenized catalysts. This immobilization strategy is critical for industrial applications as it simplifies catalyst separation from the reaction product, reduces metal leaching, and often increases catalyst stability and lifespan. mdpi.com
One of the most straightforward methods for immobilization involves the reaction of alkoxysilyl groups with the silanol (B1196071) groups on the surface of silica (B1680970). mdpi.comresearchgate.net The alkene chains of this compound can be readily converted into alkoxysilyl functionalities (e.g., via hydrosilylation), which then serve as anchors to graft the phosphine onto silica supports. mdpi.com This creates a robust, solid-supported ligand capable of coordinating with various metals for use in batch or continuous-flow reactors. Other support materials, such as polymers or magnetic nanoparticles, can also be used to tailor the properties of the final catalytic system. Chelating phosphine ligands, in general, are known to increase the lifetimes of immobilized catalysts by reducing the leaching of the metal center. mdpi.comresearchgate.net
| Support Material | Immobilization Strategy | Key Advantages |
|---|---|---|
| Silica | Functionalization of alkene to alkoxysilyl group followed by grafting to surface silanols. mdpi.com | High thermal and mechanical stability; inexpensive and available in various pore sizes. mdpi.com |
| Polymers (e.g., Polystyrene) | Co-polymerization of the alkene groups with other monomers. | Tunable physical properties such as swelling and porosity; high functional group loading. |
| Magnetic Nanoparticles | Surface functionalization and attachment of the phosphine ligand. | Extremely simple catalyst separation from the reaction mixture using an external magnet. |
Novel Applications in Advanced Materials Science and Functional Polymers
The trifunctional nature of this compound makes it a highly valuable monomer for the synthesis of advanced functional polymers and materials. The ability of its three alkene groups to participate in polymerization reactions allows for the creation of cross-linked polymer networks. These materials can be designed to have unique properties, such as enhanced thermal stability, flame retardancy, or stimuli-responsiveness.
As a component of a polymer backbone or as a cross-linking agent, the phosphine moiety imparts specific functionality to the resulting material. These phosphine-containing polymers can act as macromolecular ligands, capable of coordinating with metal ions to form polymer-supported catalysts or materials for metal sequestration and recovery. Post-polymerization modification of the phosphorus center can further introduce a wide range of chemical functionalities, expanding the scope of applications for these advanced materials.
Interdisciplinary Research at the Interface of Synthetic, Physical, and Computational Chemistry
Future advancements in the chemistry of this compound will benefit greatly from an interdisciplinary approach.
Synthetic Chemistry: Research will focus on the scalable and efficient synthesis of the phosphine itself, for example, via the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃) at low temperatures. vulcanchem.com Additionally, synthetic efforts will be directed toward creating derivatives with modified steric and electronic properties to fine-tune their performance in catalytic applications.
Physical Chemistry: Detailed characterization of this compound and its metal complexes is crucial. Techniques such as multinuclear NMR spectroscopy and X-ray crystallography are essential to understand the trigonal pyramidal geometry of the phosphine and its coordination behavior with transition metals. vulcanchem.com These physical insights are fundamental to understanding reaction mechanisms and catalyst stability.
Computational Chemistry: Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of catalysts based on this ligand. As has been done for other phosphines, computational studies can be used to calculate electronic parameters and steric profiles (like the Tolman electronic parameter or percent buried volume), providing insight into the ligand's donor strength and steric hindrance. researchgate.net This predictive capability can accelerate the discovery of new catalysts by rationally designing ligands for specific chemical transformations, guiding synthetic chemists toward the most promising molecular targets.
Q & A
Q. What are the established synthetic routes for preparing Tri(pent-4-en-1-yl)phosphane, and what experimental considerations are critical for optimizing yield?
this compound can be synthesized via alkylation of phosphorus precursors. A common method involves deprotonation of a primary phosphine (e.g., PH) or substitution reactions using Grignard reagents. For example, deprotonation of methyl diphenylphosphane with tBuLi in hexane, followed by addition of alkenyl electrophiles, has been employed for analogous phosphanes . Key considerations include:
- Temperature control : Reactions are often conducted at low temperatures (−78°C) to prevent side reactions.
- Solvent choice : Non-polar solvents (e.g., hexane) minimize undesired solvolysis.
- Stoichiometry : Excess alkenyl reagent (e.g., pent-4-en-1-yl bromide) ensures complete substitution.
Typical yields range from 50–80%, with purity confirmed via P NMR .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. Software like SHELXL (for refinement) and SIR97 (for direct-method structure solution) are widely used .
- GC-FID/GC-MS : Detects volatile phosphane derivatives. A GC-FID method with a detection limit of 0.001 mg/kg is validated for phosphane quantification in biological matrices .
- Multinuclear NMR : P NMR identifies phosphorus environments, while H/C NMR confirms alkenyl chain integrity. For example, P shifts near −29 ppm indicate tertiary phosphanes .
Advanced Research Questions
Q. How does this compound perform as a ligand in transition-metal catalysis, and what mechanistic insights explain its reactivity?
In catalysis, the alkenyl groups enhance electron-donating capacity and steric bulk, stabilizing metal centers. For example:
- Negishi Coupling : Pd complexes with phosphane ligands accelerate transmetalation steps. DFT-M06 studies show that ligand bulk reduces formation of inactive [Pd(Me)(PR)] species, improving reaction rates .
- Hydroformylation : Rhodium catalysts with phosphane ligands exhibit higher turnover due to ligand-substrate proximity effects. Grafting phosphanes onto cyclodextrin polymers improves conversion of hydrophobic substrates (e.g., 1-hexadecene) by 30–50% .
Q. What computational strategies are recommended for modeling the electronic structure and reactivity of this compound?
- DFT Methods : M06 functionals reliably predict geometry and thermodynamic parameters (e.g., bond dissociation energies). Basis sets like def2-TZVP are recommended for phosphorus-containing systems .
- Molecular Dynamics (MD) : Simulates ligand dynamics in solution, predicting steric effects in catalytic cycles.
- NBO Analysis : Quantifies electron donation from phosphorus lone pairs to metal d-orbitals .
Q. How can researchers resolve discrepancies in environmental or toxicological data for phosphane derivatives like this compound?
- Validation of Analytical Methods : Use headspace-GC-MS with isotopic labeling to confirm phosphane detection in complex matrices (e.g., food, biological samples) .
- Statistical Analysis of Residue Trials : Address outliers (e.g., in pistachio trials) by applying robust regression models and verifying method precision (RSD < 15%) .
- Cross-Study Comparisons : Compare data with structurally similar compounds (e.g., triphenyl phosphate) to identify trends in persistence or bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
